molecular formula C13H10BrNO4 B5638513 Methyl 5-bromo-2-(furan-2-carbonylamino)benzoate

Methyl 5-bromo-2-(furan-2-carbonylamino)benzoate

Cat. No.: B5638513
M. Wt: 324.13 g/mol
InChI Key: AREXWPFGPBMZRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-2-(furan-2-carbonylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the 5th position of the benzoate ring and a furan-2-carbonylamino group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-(furan-2-carbonylamino)benzoate typically involves the reaction of 5-bromo-2-aminobenzoic acid with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to obtain the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(furan-2-carbonylamino)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.

    Oxidation Reactions: Products include furan-2,3-dione derivatives.

    Reduction Reactions: Products include alcohol derivatives.

Scientific Research Applications

Methyl 5-bromo-2-(furan-2-carbonylamino)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-(furan-2-carbonylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan-2-carbonylamino group can form hydrogen bonds and other non-covalent interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-(bromomethyl)benzoate
  • Methyl 5-bromo-2-furoate
  • Methyl 5-bromo-2-(hydroxymethyl)benzoate

Uniqueness

Methyl 5-bromo-2-(furan-2-carbonylamino)benzoate is unique due to the presence of both a bromine atom and a furan-2-carbonylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The furan-2-carbonylamino group enhances its potential for hydrogen bonding and interaction with biological targets, while the bromine atom provides opportunities for further functionalization through substitution reactions.

Properties

IUPAC Name

methyl 5-bromo-2-(furan-2-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO4/c1-18-13(17)9-7-8(14)4-5-10(9)15-12(16)11-3-2-6-19-11/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREXWPFGPBMZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.